1,6,7-trimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
描述
1,6,7-Trimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-derived heterocyclic compound characterized by a fused imidazo-purine core with methyl substitutions at positions 1, 6, and 5. Its unique structural feature is the 3,3,5-trimethylcyclohexyl group at position 8, which contributes to enhanced lipophilicity and steric bulk compared to phenyl or simpler alkyl substituents in analogs.
属性
IUPAC Name |
4,7,8-trimethyl-6-(3,3,5-trimethylcyclohexyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-10-7-13(9-19(4,5)8-10)23-11(2)12(3)24-14-15(20-17(23)24)22(6)18(26)21-16(14)25/h10,13H,7-9H2,1-6H3,(H,21,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXTWPKUTMHSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The imidazo[2,1-f]purine-2,4-dione scaffold is highly versatile, with substitutions at positions 1, 3, 6, 7, and 8 dictating pharmacological profiles. Key structural analogs include:
Pharmacological and Functional Insights
- Substitution at Position 8: Arylpiperazinylalkyl chains (e.g., AZ-853, AZ-861, 3i) enhance 5-HT1A/5-HT7 receptor binding and antidepressant efficacy . Fluorinated aryl groups (e.g., 2-fluorophenyl in AZ-853) improve receptor selectivity and brain penetration . Bulky hydrophobic groups (e.g., 3,3,5-trimethylcyclohexyl in the target compound) may optimize metabolic stability and tissue distribution compared to polar substituents like hydroxyethyl () or aminophenyl (CB11) .
- Methylation Patterns :
- Dual-Target Activity: Compounds with piperazinylalkyl chains (e.g., AZ-853, 3i) show serotonin receptor modulation, while those with dihydroisoquinolinyl groups (Compound 5) combine 5-HT1A affinity with PDE4B inhibition . The target compound’s cyclohexyl group may favor PPARγ or kinase interactions over PDE activity .
常见问题
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key factors include:
- Catalyst selection : Transition metal catalysts (e.g., Pd-based) enhance coupling reactions for alkyl or aryl group attachment .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates during cyclization .
- Temperature gradients : Stepwise heating (e.g., 60°C for cyclization, 100°C for alkylation) minimizes side reactions .
- Purification methods : Preparative HPLC or column chromatography with silica gel improves purity (>95%) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Advanced analytical techniques are employed:
- NMR spectroscopy : ¹H/¹³C NMR identifies methyl groups at positions 1,6,7 and the cyclohexyl substituent .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 428.3) .
- X-ray crystallography : Resolves stereochemistry of the 3,3,5-trimethylcyclohexyl group .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodologies include:
- Enzyme inhibition assays : Fluorescence-based assays (e.g., kinase or phosphodiesterase inhibition) using recombinant proteins .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Receptor binding studies : Radioligand displacement assays (e.g., adenosine A₂A receptor) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking and dynamics simulations are critical:
- Target selection : Prioritize receptors (e.g., adenosine receptors) with conserved binding pockets for purine analogs .
- Docking software : AutoDock Vina or Schrödinger Suite evaluates binding affinity (ΔG values) .
- MD simulations : NAMD or GROMACS models conformational stability over 100-ns trajectories . Example: A docking score of −9.2 kcal/mol suggests strong binding to the adenosine A₂A receptor .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from pharmacokinetic limitations:
- Metabolic stability : Liver microsome assays (human/rat) identify cytochrome P450-mediated degradation .
- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation improve bioavailability .
- Pharmacodynamic markers : LC-MS/MS quantifies target engagement in plasma/tissue .
Q. How does the 3,3,5-trimethylcyclohexyl group influence receptor selectivity?
Structural analogs and SAR studies reveal:
- Steric effects : The bulky cyclohexyl group reduces off-target binding to G-protein-coupled receptors .
- Hydrophobic interactions : Methyl groups enhance binding to hydrophobic pockets in kinases .
- Comparative data : Removal of the cyclohexyl group decreases potency by 10-fold in kinase assays .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
Integrate multi-omics approaches:
- Transcriptomics : RNA-seq identifies downstream pathways (e.g., MAPK/ERK) post-treatment .
- Proteomics : SILAC labeling quantifies phosphorylation changes in signaling proteins .
- CRISPR-Cas9 knockout : Validate target specificity by deleting candidate receptors/enzymes .
Data Contradiction Analysis
Q. How to address inconsistent cytotoxicity data across cell lines?
Potential solutions include:
- Cell line authentication : STR profiling ensures no cross-contamination .
- Culture condition standardization : FBS batch or oxygen levels (normoxia vs. hypoxia) affect results .
- Multi-dose validation : Dose-response curves (1 nM–100 µM) confirm reproducibility .
Methodological Tables
| Parameter | Synthesis Optimization | Biological Assay |
|---|---|---|
| Key Catalyst | Pd(OAc)₂ for cross-coupling | ATP (10 µM) in kinase assays |
| Critical Solvent | DMF for cyclization | DMSO (<0.1%) for compound solubility |
| Analytical Threshold | Purity >95% (HPLC) | IC₅₀ ≤ 10 µM (MTT assay) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
